5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;;/h4,8H,1-3H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEOLVYTFHXJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to obtain the final product in high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the pyridazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride has shown promising results in preclinical studies for its antiproliferative effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested :
- Human T-lymphocyte cells (CEM)
- Cervix carcinoma cells (HeLa)
- Colorectal adenocarcinoma (HT-29)
Studies have reported IC50 values ranging from 5.4 to 17.2 μM, indicating significant cytotoxic effects against these cancer types.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress within cells .
Materials Science Applications
The unique bicyclic structure of this compound also presents potential applications in materials science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties.
- Nanomaterials : Its integration into nanomaterials may improve their functional characteristics due to the compound's chemical stability and reactivity.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
- Antiproliferative Studies :
- Synthesis and Characterization :
- Biological Activity Overview :
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-(Trifluoromethyl)-5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Hydrochloride
- Structure: Differs by a trifluoromethyl (-CF₃) substitution at position 4 of the pyridazinone ring.
- Molecular Formula: C₈H₉ClF₃N₃O (monoisotopic mass: 255.038624) .
- Higher molecular weight (255.62 g/mol) compared to the unsubstituted parent compound.
- Applications: Not explicitly stated in evidence, but trifluoromethyl groups are commonly used to improve metabolic stability and membrane permeability in drug candidates .
2-Chloro-5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- Structure: Features a pyrimidine ring instead of pyridazinone, with a chlorine atom at position 2.
- Chlorine substitution may enhance affinity for kinases or enzymes requiring halogen interactions.
- Applications : Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., MET/AXL inhibitors) due to their ability to mimic ATP-binding motifs .
7-Alkanoyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one
- Structure: Incorporates a thieno-pyrimidine ring system and an alkanoyl side chain at position 5.
- Key Differences: The thieno-pyrimidine core introduces sulfur, altering electronic properties and bioavailability. The N-acetylated pyrido moiety is critical for binding to bromodomains (BRD3), with SAR studies showing improved selectivity for BET BDII .
- Applications : Explored as BET bromodomain inhibitors for leukemia therapy. Affinity data (HTRF assays) highlight the importance of the pyrido-acetyl group for BDII selectivity .
7-Substituted 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (GPR119 Agonists)
- Structure: Pyrimidinone core with substitutions at position 7 (e.g., alkyl or aryl groups).
- Key Differences: Pyrimidinone vs. pyridazinone alters ring tautomerism and hydrogen-bonding capacity. EC₅₀ values range from 40 nM to 14 μM, indicating substituent-dependent potency for GPR119 activation .
- Applications : Potent agonists for GPR119, a target for type 2 diabetes due to its role in glucose-dependent insulin secretion .
2,7-Naphthyridin-1(2H)-one Derivatives
- Structure: A naphthyridinone scaffold with phenyl or substituted aryl groups at position 6.
- Combinatorial libraries of 8-substituted derivatives have identified selective kinase inhibitors .
- Structural optimization focuses on balancing selectivity and potency .
Comparative Analysis Table
Research Implications
The structural nuances of these compounds—substituents, core heterocycles, and salt forms—directly influence their pharmacological profiles. For example:
- Electron-withdrawing groups (e.g., CF₃, Cl) improve target engagement but may reduce solubility.
- Core heterocycles (pyridazinone vs. pyrimidine) dictate hydrogen-bonding patterns and selectivity.
- Salt forms (dihydrochloride vs. hydrochloride) enhance bioavailability for in vivo studies .
Biological Activity
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is a bicyclic heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2260937-32-2
- Molecular Formula : CHClNO
- Molecular Weight : 224.08 g/mol
The compound features a fused pyridine and pyridazine ring system that contributes to its unique reactivity and interactions with biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Properties :
- The compound has shown cytotoxic effects against multiple cancer cell lines. It acts as an inhibitor of kinases involved in crucial cellular signaling pathways such as mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), which are pivotal in cancer biology and metabolic regulation .
- A study demonstrated that derivatives of this compound can selectively inhibit cancer cell proliferation with IC values in the nanomolar range .
- Kinase Inhibition :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within the body:
- Inhibition of Kinases : The compound's interaction with kinases leads to alterations in signaling pathways that are often dysregulated in cancer .
- Receptor Modulation : It has been shown to act as a positive allosteric modulator of nAChRs, enhancing synaptic transmission and potentially improving cognitive functions .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this heterocyclic compound can be optimized using insights from analogous pyrido-pyrimidine derivatives. Key considerations include:
- Solvent Systems : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Reactions often require precise thermal regulation (e.g., 40–80°C) to avoid side-product formation.
- Advanced Techniques : Microwave-assisted synthesis or continuous flow reactors improve yield and reduce reaction times by enabling rapid heating and mixing .
- Computational Pre-screening : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and identify optimal conditions, reducing trial-and-error experimentation .
Q. Example Synthesis Table :
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Acetonitrile | Dichloromethane |
| Temperature (°C) | 60 | 40 |
| Catalyst | Pd/C | None |
| Yield (%) | 78 | 65 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the heterocyclic backbone and substituent positions. Deuterated solvents (e.g., DMSO-d6) enhance resolution.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Retention time and peak symmetry are critical metrics .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight and salt form (e.g., dihydrochloride).
Q. Example Purity Analysis Protocol :
Prepare a 1 mg/mL solution in methanol.
Inject 10 µL into an HPLC system (C18 column, 250 mm × 4.6 mm, 5 µm).
Run gradient: 10–90% acetonitrile over 20 minutes.
Monitor UV absorbance at 254 nm.
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) guide the design and optimization of synthesis pathways?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. For example, identify energy barriers for ring-closure steps in pyridazine formation .
- Solvent Effects : Continuum solvation models (e.g., SMD) predict solvent interactions and stabilize charged intermediates, aiding solvent selection .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive models iteratively .
Q. What strategies resolve contradictions between computational predictions and experimental results in reaction outcomes?
Methodological Answer:
- Error Source Analysis : Identify discrepancies in solvent models, temperature gradients, or catalyst activity. For example, computational models may underestimate steric hindrance in solid-phase reactions.
- Multivariate Testing : Design experiments varying one parameter (e.g., pH, catalyst loading) while holding others constant to isolate confounding factors .
- Hybrid Workflows : Combine machine learning (ML) with density functional theory (DFT) to improve accuracy. Train ML models on high-throughput experimental datasets to predict outliers .
Q. How can impurity profiles be systematically analyzed and controlled during synthesis?
Methodological Answer:
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., incomplete ring closure, chloride counterion variations). Compare retention times to pharmacopeial standards (e.g., USP/EP impurity guidelines) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect impurities in real time.
- Design of Experiments (DoE) : Use factorial designs to test the impact of variables (e.g., stoichiometry, agitation rate) on impurity formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
